N-benzyl-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide
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Overview
Description
N-benzyl-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide is a complex organic compound that belongs to the quinazoline family Quinazoline derivatives are known for their diverse biological activities, including antibacterial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide typically involves the condensation of a benzylamine derivative with a quinazoline precursor. One common method involves the reaction of 3-benzyl-2-sulfanylidene-2,3-dihydro-1H-quinazoline-4-one with a suitable acylating agent under basic conditions. The reaction is usually carried out in the presence of a base such as potassium hydroxide, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions are crucial to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the quinazoline ring can be reduced to form alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-benzyl-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antiviral properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of other quinazoline derivatives
Mechanism of Action
The mechanism of action of N-benzyl-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide involves its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes, such as kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt cellular processes, leading to the inhibition of cell growth and proliferation. This mechanism is particularly relevant in the context of its potential anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 3-benzyl-2-sulfanylidene-2,3-dihydro-1H-quinazoline-4-one
- N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide
- 4-nitro-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide
Uniqueness
N-benzyl-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide stands out due to its unique benzyl group, which can be modified to enhance its biological activity. This compound’s specific structure allows for targeted interactions with enzymes and receptors, making it a valuable candidate for drug development and other scientific research applications .
Properties
IUPAC Name |
N-benzyl-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c22-16(19-12-13-6-2-1-3-7-13)10-11-21-17(23)14-8-4-5-9-15(14)20-18(21)24/h1-9H,10-12H2,(H,19,22)(H,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCWCMNBVAARRM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCN2C(=O)C3=CC=CC=C3NC2=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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